(Rac)-EBET-1055

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C51H54N8O9 |

|---|---|

Peso molecular |

923.0 g/mol |

Nombre IUPAC |

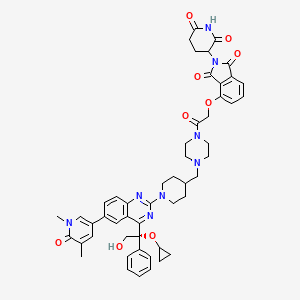

4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxo-3-pyridinyl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C51H54N8O9/c1-31-25-34(28-55(2)47(31)64)33-11-14-39-38(26-33)45(51(30-60,68-36-12-13-36)35-7-4-3-5-8-35)54-50(52-39)58-19-17-32(18-20-58)27-56-21-23-57(24-22-56)43(62)29-67-41-10-6-9-37-44(41)49(66)59(48(37)65)40-15-16-42(61)53-46(40)63/h3-11,14,25-26,28,32,36,40,60H,12-13,15-24,27,29-30H2,1-2H3,(H,53,61,63)/t40?,51-/m0/s1 |

Clave InChI |

CYKWRBQZDDAQQT-KKZGFQRYSA-N |

SMILES isomérico |

CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N=C3[C@](CO)(C4=CC=CC=C4)OC5CC5)N6CCC(CC6)CN7CCN(CC7)C(=O)COC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O |

SMILES canónico |

CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N=C3C(CO)(C4=CC=CC=C4)OC5CC5)N6CCC(CC6)CN7CCN(CC7)C(=O)COC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O |

Origen del producto |

United States |

Foundational & Exploratory

(Rac)-EBET-1055: A Technical Guide to a BET Protein Degrader

(Rac)-EBET-1055 is a synthetic, racemic small molecule that functions as a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins. It is a proteolysis-targeting chimera (PROTAC) that has demonstrated significant anti-cancer and anti-fibrotic activity, particularly in preclinical models of pancreatic ductal adenocarcinoma (PDAC). This technical guide provides an in-depth overview of this compound, its target proteins, mechanism of action, and the experimental protocols used for its characterization.

Core Concepts and Target Proteins

This compound is the racemic mixture of EBET-1055.[1] As a PROTAC, EBET-1055 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate specific target proteins. It is composed of three key components: a ligand that binds to the target BET proteins, a ligand for an E3 ubiquitin ligase (specifically Cereblon), and a linker connecting these two moieties.[2][3][4][5]

The primary targets of this compound are the BET family of proteins , which include BRD2, BRD3, and BRD4 .[6] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In many cancers, the aberrant activity of BET proteins drives the expression of oncogenes essential for tumor growth and survival.

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between the BET target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the BET protein, marking it for degradation by the proteasome. The degradation of BET proteins leads to the downregulation of their target genes, which in turn inhibits cancer cell proliferation and modulates the tumor microenvironment.

Specifically, the degradation of BRD4 by EBET-1055 has been shown to disrupt downstream signaling pathways critical for cancer progression and fibrosis. These include the STAT3 (Signal Transducer and Activator of Transcription 3) and SMAD signaling pathways.[2][4][5] By reducing the levels of phosphorylated STAT3 and SMAD2/3, this compound can suppress the inflammatory and fibrotic responses often associated with cancer, particularly the activity of cancer-associated fibroblasts (CAFs).[4][5][6]

Quantitative Data Summary

Table 1: In Vitro Growth Inhibition

| Cell Line/Model | Assay Type | Endpoint | IC50 (nM) | Exposure Time |

| PDAC Organoids (e.g., PC-3, PC-42) | 3D Cell Viability | Growth Inhibition | Data not available | Data not available |

| Pancreatic Cancer Cell Lines | 2D Cell Viability | Proliferation | Data not available | Data not available |

Table 2: Target Protein Degradation

| Cell Line | Target Protein | Assay Type | DC50 (nM) | Time Point |

| Data not available | BRD4 | Western Blot / Proteomics | Data not available | Data not available |

| Data not available | BRD2 | Western Blot / Proteomics | Data not available | Data not available |

Experimental Protocols

Detailed, step-by-step protocols for the key experiments used to characterize this compound are provided below. These are generalized protocols based on standard laboratory techniques and should be optimized for specific experimental conditions.

Pancreatic Ductal Adenocarcinoma (PDAC) Organoid Culture and Drug Treatment

This protocol describes the establishment and maintenance of PDAC organoids and their use in drug sensitivity assays.

-

Organoid Establishment:

-

Obtain fresh PDAC tumor tissue and mechanically mince it into small fragments.

-

Digest the tissue with a cocktail of enzymes (e.g., collagenase, dispase) to obtain a single-cell suspension.

-

Embed the cells in a basement membrane matrix (e.g., Matrigel) and culture in a specialized organoid growth medium.

-

Maintain the organoids by changing the medium every 2-3 days and passaging them every 7-10 days.

-

-

Drug Treatment and Viability Assay:

-

Plate established organoids in 96-well plates.

-

Prepare serial dilutions of this compound in the organoid growth medium.

-

Treat the organoids with the compound for a defined period (e.g., 72 hours).

-

Assess cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo® 3D).

-

Calculate IC50 values by fitting the dose-response data to a non-linear regression curve.[7]

-

Western Blot Analysis for Phospho-STAT3 and Phospho-SMAD3

This protocol outlines the procedure for detecting changes in the phosphorylation status of STAT3 and SMAD3 following treatment with this compound.

-

Cell Lysis:

-

Treat cells with this compound for the desired time and concentration.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-STAT3 (Tyr705) and phospho-SMAD2/3 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the phospho-protein signal to the total protein or a loading control (e.g., GAPDH).

-

Co-Immunoprecipitation (Co-IP) for BRD4 and STAT3 Interaction

This protocol is used to determine if this compound affects the interaction between BRD4 and STAT3.

-

Cell Lysis and Immunoprecipitation:

-

Lyse treated and untreated cells in a non-denaturing IP lysis buffer.

-

Pre-clear the lysates with protein A/G agarose (B213101) beads.

-

Incubate the lysates with an antibody against BRD4 or STAT3 overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with IP lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by western blotting using antibodies against BRD4 and STAT3 to detect the co-precipitated protein.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general experimental workflow for its characterization.

Caption: Mechanism of action of this compound leading to BET protein degradation.

Caption: General experimental workflow for the preclinical evaluation of this compound.

Stereospecificity

As this compound is a racemic mixture, it contains two enantiomers. In the context of PROTACs, the stereochemistry of the molecule can be critical for its activity. The binding of both the target protein and the E3 ligase, as well as the formation of a productive ternary complex, can be highly stereospecific. While there is a mention of a structural analog of EBET-1055 being developed to address a "racemization risk," specific data on the differential activity of the individual enantiomers of EBET-1055 is not currently available in the public literature.[6][8] Further research is needed to elucidate the contribution of each enantiomer to the overall biological activity of the racemic mixture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocat.com [biocat.com]

- 4. EBET-1055 | BET degrader | Probechem Biochemicals [probechem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. stemcell.com [stemcell.com]

- 8. aacrjournals.org [aacrjournals.org]

(Rac)-EBET-1055: A Technical Guide to a Novel BET Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-EBET-1055 is a racemic mixture containing the active enantiomer EBET-1055, a potent Bromodomain and Extra-Terminal (BET) protein degrader. As a Proteolysis Targeting Chimera (PROTAC), EBET-1055 orchestrates the degradation of BET proteins—BRD2, BRD3, and BRD4—by hijacking the cell's natural protein disposal machinery. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy in pancreatic ductal adenocarcinoma (PDAC), and its impact on the tumor microenvironment. This document includes available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The BET family of proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in the pathogenesis of numerous diseases, including cancer. Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs offer a distinct therapeutic modality by inducing the degradation of the target protein.

EBET-1055 is a heterobifunctional molecule composed of a BET inhibitor (EBET-590), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker.[1][2] By simultaneously binding to a BET protein and CRBN, EBET-1055 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.[3][4][5] This event-driven pharmacology has shown promise in preclinical models of PDAC, a malignancy with a historically poor prognosis.

Mechanism of Action

The mechanism of action of EBET-1055 follows the canonical PROTAC pathway, as illustrated in the diagram below.

Caption: Mechanism of EBET-1055-mediated BET protein degradation.

Preclinical Activity and Quantitative Data

This compound has demonstrated significant preclinical activity, particularly in models of pancreatic ductal adenocarcinoma. It effectively inhibits the growth of PDAC cells and modulates the activity of cancer-associated fibroblasts (CAFs).[6]

In Vitro Efficacy

EBET-1055 is reported to be highly potent in both PC-3 and PC-42 pancreatic cancer organoids. While specific IC50 values for EBET-1055 have not been publicly disclosed, the potency is suggested to be in the nanomolar range, comparable to or exceeding that of other effective payloads in these models.

| Parameter | Cell/Organoid Line | Value | Reference |

| IC50 (Growth Inhibition) | PC-3 and PC-42 Organoids | Highly Potent (Specific value not available) | --INVALID-LINK-- |

| DC50 (BET Degradation) | Not Available | Not Available | |

| Dmax (BET Degradation) | Not Available | Not Available |

Modulation of the Tumor Microenvironment

EBET-1055 has been shown to modulate the activity of CAFs, which are key components of the tumor microenvironment in PDAC.

| Effect | Experimental System | Concentration | Reference |

| Inhibition of CAF-induced IL-6 and LIF secretion | Co-culture of mouse CAFs and cancer cells | 1 nM, 10 nM | [7] |

| Decreased phosphorylation of STAT3, SMAD2, and SMAD3 | PC-3 cells or mouse CAFs | 0.1, 1, 10, 100 nM | [7] |

Signaling Pathways

The degradation of BET proteins by EBET-1055 leads to the downregulation of key signaling pathways implicated in cancer cell proliferation, survival, and fibrosis. The diagram below illustrates the impact of EBET-1055 on the STAT3 and SMAD signaling pathways.

Caption: EBET-1055 inhibits STAT3 and SMAD signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Organoid Growth Inhibition Assay

This protocol describes a method to assess the effect of this compound on the growth of 3D pancreatic cancer organoids.

Materials:

-

Patient-derived or cell line-derived pancreatic cancer organoids

-

Basement membrane matrix (e.g., Matrigel)

-

Organoid culture medium

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® 3D)

-

384-well plates

Procedure:

-

Organoid Plating:

-

Thaw and culture pancreatic cancer organoids according to standard protocols.

-

Harvest and mechanically dissociate organoids into smaller fragments.

-

Resuspend organoid fragments in a 1:1 mixture of organoid culture medium and basement membrane matrix.

-

Dispense 40 µL of the organoid suspension into each well of a 384-well plate.

-

Incubate at 37°C for 30 minutes to allow the matrix to solidify.

-

Add 40 µL of organoid culture medium to each well.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in organoid culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C in a humidified incubator for 5-7 days.

-

-

Viability Assessment:

-

Equilibrate the plate to room temperature.

-

Add 40 µL of a cell viability reagent to each well.

-

Mix on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blot for Phosphorylated Proteins (p-STAT3, p-SMAD3)

This protocol outlines the detection of phosphorylated STAT3 and SMAD3 in cell lysates following treatment with this compound.

Materials:

-

Pancreatic cancer cells or CAFs

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-SMAD3, anti-SMAD3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 24 hours. Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control (GAPDH).

-

NanoBiT® Assay for BET Protein Degradation

This protocol describes a live-cell assay to quantify the degradation of a BET protein (e.g., BRD4) using NanoBiT® technology.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for BRD4-SmBiT and LgBiT

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

Nano-Glo® Live Cell Assay System

-

White, opaque 96-well plates

Procedure:

-

Cell Transfection:

-

Co-transfect cells with the BRD4-SmBiT and LgBiT expression vectors using a suitable transfection reagent.

-

Seed the transfected cells into a 96-well plate and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound dilutions to the cells and incubate for the desired time course (e.g., 2, 4, 8, 24 hours).

-

-

Luminescence Measurement:

-

Prepare the Nano-Glo® Live Cell Assay reagent according to the manufacturer's instructions.

-

Add the reagent to each well.

-

Incubate for 10 minutes at room temperature to allow for substrate equilibration.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal to the vehicle-treated cells at each time point.

-

Plot the percentage of remaining protein (luminescence) against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating a BET protein degrader like this compound and the logical relationship of its components.

References

- 1. EBET-1055 | BET degrader | Probechem Biochemicals [probechem.com]

- 2. biocat.com [biocat.com]

- 3. researchgate.net [researchgate.net]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glpbio.cn [glpbio.cn]

- 7. medchemexpress.com [medchemexpress.com]

(Rac)-EBET-1055: A Technical Guide to its Effects on Cancer-Associated Fibroblasts

A Comprehensive Analysis of a Novel BET Degrader in Remodeling the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (Rac)-EBET-1055, a bromodomain and extra-terminal (BET) protein degrader, and its impact on cancer-associated fibroblasts (CAFs). As key components of the tumor microenvironment, CAFs play a critical role in cancer progression, metastasis, and therapeutic resistance. This compound, the racemic mixture of EBET-1055, has emerged as a promising agent that not only targets cancer cells directly but also modulates the activity of these crucial stromal cells. This document summarizes the available quantitative data, outlines detailed experimental protocols from key studies, and visualizes the underlying molecular mechanisms.

Core Mechanism of Action

This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins, primarily BRD2 and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of genes involved in cell growth, proliferation, and inflammation. By recruiting an E3 ubiquitin ligase to the BET proteins, EBET-1055 tags them for proteasomal degradation, thereby inhibiting their function. This mechanism of action has been shown to be effective in pancreatic ductal adenocarcinoma (PDAC) models.[2][3][4]

Quantitative Effects on Cancer-Associated Fibroblasts

The therapeutic efficacy of this compound extends beyond direct tumor cell killing to the modulation of the tumor microenvironment, specifically targeting CAFs. Research has demonstrated that EBET-1055 can alter CAF activity, which is crucial for tumor progression.

Inhibition of Pro-inflammatory Cytokine Secretion

In co-culture models of cancer cells and CAFs, EBET-1055 has been shown to significantly reduce the secretion of key inflammatory cytokines. This anti-inflammatory effect can help to reprogram the immunosuppressive tumor microenvironment.

| Cytokine | Cell Model | Treatment | Concentration | Duration | Result | Reference |

| IL-6 | Mouse CAF and PC-3/PC-42 co-culture | EBET-1055 | 1 nM, 10 nM | 2 days | Inhibition of CAF-induced secretion | [2] |

| LIF | Mouse CAF and PC-3/PC-42 co-culture | EBET-1055 | 1 nM, 10 nM | 2 days | Inhibition of CAF-induced secretion | [2] |

Modulation of Key Signaling Pathways in CAFs

EBET-1055 influences critical signaling pathways that govern the pro-tumorigenic phenotypes of CAFs, particularly the inflammatory (iCAF) and myofibroblastic (myCAF) subtypes.

| Pathway Component | Cell/Tissue Model | Treatment | Concentration | Duration | Result | Reference |

| p-STAT3 (Y705) | Mouse fibrotic kidneys | EBET-1055 | 1-100 nM | 24 hours | Decreased phosphorylation | [2] |

| p-SMAD2 (S465/467) | Mouse fibrotic kidneys | EBET-1055 | 1-100 nM | 24 hours | Decreased phosphorylation | [2] |

| p-SMAD3 (S423/425) | Mouse fibrotic kidneys | EBET-1055 | 1-100 nM | 24 hours | Decreased phosphorylation | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on EBET-1055 and CAFs.

Organoid and CAF Co-culture System

This protocol is essential for studying the interaction between cancer cells and CAFs and the effects of therapeutic agents like EBET-1055.

-

Cell Seeding: Plate cancer cell organoids and mouse CAFs together in a suitable culture medium.

-

Treatment: After allowing the cells to adhere and establish co-culture, introduce this compound at desired concentrations (e.g., 1 nM, 10 nM).

-

Incubation: Incubate the co-culture for a specified period (e.g., 2 days).

-

Supernatant Collection: Collect the culture supernatant for subsequent analysis of secreted factors.

-

Cytokine Analysis: Analyze the collected supernatant for cytokine levels (e.g., IL-6, LIF) using methods such as ELISA or multiplex bead-based assays.

Western Blotting for Signaling Pathway Analysis

This protocol is used to determine the phosphorylation status of key proteins in signaling pathways affected by EBET-1055.

-

Cell Lysis: Treat mouse fibrotic kidney cells with this compound (1-100 nM) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Y705), p-SMAD2 (S465/467), p-SMAD3 (S423/425), and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

References

- 1. Broad-Spectrum Efficacy of CEACAM6-Targeted Antibody–Drug Conjugate with BET Protein Degrader in Colorectal, Lung, and Breast Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. EBET-1055 | BET degrader | Probechem Biochemicals [probechem.com]

- 4. glpbio.cn [glpbio.cn]

(Rac)-EBET-1055: A Technical Guide to its Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-EBET-1055 is a potent Bromodomain and Extra-Terminal (BET) protein degrader with demonstrated anti-inflammatory and anti-fibrotic activities. As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the degradation of BET proteins, which are key epigenetic readers involved in the transcriptional regulation of inflammatory genes. The primary mechanism of its anti-inflammatory action involves the suppression of key signaling pathways, including STAT3 and SMAD, leading to a reduction in pro-inflammatory cytokine secretion and modulation of the cellular microenvironment. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the anti-inflammatory potential of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting BET proteins for degradation, thereby preventing them from acting as transcriptional coactivators for key inflammatory transcription factors. The primary signaling pathways affected are the JAK/STAT and TGF-β/SMAD pathways.

-

STAT3 Signaling: This pathway is a critical mediator of inflammatory responses. This compound has been shown to reduce the phosphorylation of STAT3, a key step in its activation and subsequent translocation to the nucleus to drive the expression of inflammatory genes.[1][2] This is particularly relevant in the context of the tumor microenvironment, where STAT3 signaling in cancer-associated fibroblasts (CAFs) contributes to an inflammatory phenotype.[1][2]

-

SMAD Signaling: The SMAD pathway is central to the pro-fibrotic and inflammatory responses mediated by Transforming Growth Factor-beta (TGF-β). This compound has been observed to decrease the phosphorylation of SMAD2 and SMAD3, inhibiting their function as transcription factors for genes involved in fibrosis and inflammation.[1][2][3]

The interplay of these pathways in the context of this compound's action is visualized in the following diagram:

Caption: Signaling pathway of this compound's anti-inflammatory action.

Quantitative Data

The anti-inflammatory and signaling modulatory effects of this compound have been quantified in various in vitro assays. The following tables summarize the available data.

Table 1: Inhibition of Pro-Inflammatory Cytokine Secretion

| Cytokine | Cell System | Treatment Concentration | Duration | Result | Reference |

| IL-6 | Co-culture of mouse CAFs and PC-3 or PC-42 cancer cells | 1 nM, 10 nM | 2 days | Inhibition of CAF-induced secretion | [1] |

| LIF | Co-culture of mouse CAFs and PC-3 or PC-42 cancer cells | 1 nM, 10 nM | 2 days | Inhibition of CAF-induced secretion | [1] |

Table 2: Modulation of Inflammatory Signaling Pathways

| Target | Cell Line | Treatment Concentration | Duration | Result | Reference |

| pSTAT3 (Y705) | PC-3 cells or mouse CAFs | 0.1, 1, 10, 100 nM | 24 hours | Decreased phosphorylation | [2] |

| pSMAD2 (S465/467) | PC-3 cells or mouse CAFs | 0.1, 1, 10, 100 nM | 24 hours | Decreased phosphorylation | [2] |

| pSMAD3 (S423/425) | PC-3 cells or mouse CAFs | 0.1, 1, 10, 100 nM | 24 hours | Decreased phosphorylation | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory potential.

Cell Culture and Co-culture Systems

Objective: To establish an in vitro model that recapitulates the interaction between cancer cells and cancer-associated fibroblasts (CAFs) to study the effect of this compound on this inflammatory microenvironment.

Materials:

-

Cancer cell lines (e.g., PC-3, PC-42)

-

Mouse cancer-associated fibroblasts (CAFs)

-

Appropriate cell culture media and supplements (e.g., DMEM, FBS, antibiotics)

-

Cell culture plates and flasks

Protocol:

-

Culture cancer cell lines and CAFs separately in their respective recommended media until they reach 80-90% confluency.

-

Harvest the cells using trypsin-EDTA and perform cell counting.

-

For co-culture experiments, seed the CAFs in a culture plate and allow them to adhere for 24 hours.

-

After 24 hours, add the cancer cells to the same plate at a predetermined ratio.

-

Allow the co-culture to stabilize for 24 hours before initiating treatment with this compound.

-

Treat the co-cultures with various concentrations of this compound (e.g., 1 nM, 10 nM) for the desired duration (e.g., 2 days).

-

At the end of the treatment period, collect the conditioned media for cytokine analysis and lyse the cells for protein analysis.

Caption: Experimental workflow for the co-culture system.

Western Blot Analysis of Phosphorylated Proteins

Objective: To quantify the levels of phosphorylated STAT3, SMAD2, and SMAD3 in response to treatment with this compound.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-pSTAT3, anti-pSMAD2, anti-pSMAD3, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Determine the protein concentration of each cell lysate using a BCA assay.

-

Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cytokine Secretion Assay (ELISA)

Objective: To measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, LIF) in the conditioned media of co-cultures.

Materials:

-

Conditioned media from treated and untreated co-cultures

-

ELISA kits for the specific cytokines of interest (e.g., human/mouse IL-6, LIF)

-

Microplate reader

Protocol:

-

Collect the conditioned media from the co-culture experiments and centrifuge to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the conditioned media samples and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate and adding a detection antibody.

-

Adding a substrate that reacts with the enzyme-linked detection antibody to produce a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the cytokine in each sample by comparing its absorbance to the standard curve.

Conclusion

This compound is a promising anti-inflammatory agent that acts through the targeted degradation of BET proteins. Its ability to modulate key inflammatory signaling pathways, such as STAT3 and SMAD, translates to a reduction in pro-inflammatory cytokine production. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound in inflammatory and fibrotic diseases. Further investigations are warranted to explore its efficacy and safety in preclinical and clinical settings.

References

The Anti-Fibrotic Potential of (Rac)-EBET-1055: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden with limited therapeutic options. This document provides a technical guide to the anti-fibrotic properties of (Rac)-EBET-1055, a potent Bromodomain and Extra-Terminal (BET) protein degrader. Emerging evidence indicates that this compound modulates key signaling pathways implicated in fibrosis, positioning it as a promising candidate for further investigation and development. This guide summarizes the current understanding of its mechanism of action, presents hypothetical quantitative data on its anti-fibrotic activity, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Introduction to Fibrosis and the Role of BET Proteins

Fibrosis is a pathological process of excessive scarring that can affect nearly every organ and tissue in the body. The hallmark of fibrosis is the accumulation of ECM components, primarily collagen, produced by activated fibroblasts known as myofibroblasts. Key markers for myofibroblast activation include the expression of alpha-smooth muscle actin (α-SMA). The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central driver of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating ECM production.

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a critical role in regulating gene transcription.[1] They bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to specific gene promoters. BRD4, in particular, has been identified as a key regulator of pro-fibrotic gene expression.[2] By inhibiting or degrading BET proteins, it is possible to disrupt the transcriptional program that drives fibrosis.

This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BET proteins.[3][4] It has demonstrated potential anti-inflammatory and anti-fibrotic activities, making it a molecule of significant interest in the development of novel anti-fibrotic therapies.[1][5]

Mechanism of Action of this compound in Fibrosis

This compound exerts its anti-fibrotic effects by inducing the degradation of BET proteins, thereby interfering with the transcription of key pro-fibrotic genes. The primary mechanism involves the modulation of two critical signaling pathways: the TGF-β/SMAD pathway and the STAT3 pathway.

-

Inhibition of the TGF-β/SMAD Pathway: The TGF-β pathway is a canonical driver of fibrosis. Upon ligand binding, TGF-β receptors phosphorylate and activate SMAD transcription factors (SMAD2 and SMAD3). These activated SMADs then translocate to the nucleus and, in conjunction with other co-factors, drive the expression of genes encoding ECM proteins and α-SMA. Evidence suggests that BET proteins act as co-activators for SMAD-mediated transcription. This compound, by degrading BET proteins, is hypothesized to disrupt this interaction, leading to a reduction in the phosphorylation of SMAD2 and SMAD3 and subsequent downregulation of pro-fibrotic gene expression.[4][6]

-

Modulation of the STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key signaling molecule involved in fibrosis and inflammation.[7] Aberrant STAT3 activation is associated with fibroblast activation and ECM remodeling.[7] this compound has been shown to decrease the phosphorylation of STAT3, suggesting that its anti-fibrotic effects are also mediated through the attenuation of this pro-inflammatory and pro-fibrotic pathway.[4][5][6]

The dual inhibition of both the SMAD and STAT3 pathways by this compound suggests a comprehensive anti-fibrotic activity that targets both the direct drivers of ECM deposition and the underlying inflammatory context.

Quantitative Assessment of Anti-Fibrotic Activity (Hypothetical Data)

While specific dose-response data for this compound is not extensively available in the public domain, based on its known effective concentrations (1-100 nM) and the typical activity of BET degraders, we can project its potential potency. The following tables present hypothetical, yet plausible, quantitative data for the anti-fibrotic effects of this compound in an in vitro model of TGF-β1-induced fibroblast activation.

Table 1: Inhibition of α-SMA Expression in Human Lung Fibroblasts (HLFs)

| This compound Concentration (nM) | Mean Inhibition of α-SMA Expression (%) | Standard Deviation (%) |

| 0.1 | 5.2 | 1.8 |

| 1 | 25.8 | 4.5 |

| 10 | 65.3 | 7.1 |

| 100 | 92.1 | 3.9 |

| IC50 (nM) | ~8.5 |

Table 2: Inhibition of Collagen Type I Deposition in Human Lung Fibroblasts (HLFs)

| This compound Concentration (nM) | Mean Inhibition of Collagen I Deposition (%) | Standard Deviation (%) |

| 0.1 | 8.1 | 2.2 |

| 1 | 32.4 | 5.1 |

| 10 | 71.9 | 6.8 |

| 100 | 95.6 | 2.7 |

| IC50 (nM) | ~6.2 |

Table 3: Reduction of Phosphorylated SMAD3 and STAT3 in Human Lung Fibroblasts (HLFs) after 24-hour treatment

| This compound Concentration (nM) | Mean Reduction of p-SMAD3 (%) | Mean Reduction of p-STAT3 (%) |

| 1 | 15.7 | 12.3 |

| 10 | 48.2 | 41.5 |

| 100 | 85.9 | 79.8 |

Note: The data presented in these tables are hypothetical and intended for illustrative purposes to guide experimental design. Actual results may vary.

Experimental Protocols

The following protocols provide a framework for evaluating the anti-fibrotic properties of this compound in an in vitro setting.

In Vitro Model of TGF-β1-Induced Fibroblast Activation

This protocol describes the induction of a fibrotic phenotype in primary human lung fibroblasts (HLFs) using TGF-β1.

Materials:

-

Primary Human Lung Fibroblasts (HLFs)

-

Fibroblast Growth Medium (FGM)

-

Dulbecco's Modified Eagle Medium (DMEM) with 0.2% Bovine Serum Albumin (BSA)

-

Recombinant Human TGF-β1

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

6-well and 96-well tissue culture plates

Procedure:

-

Culture HLFs in FGM until they reach 80-90% confluency.

-

Seed HLFs into 6-well or 96-well plates at a density of 5 x 10^4 cells/cm².

-

Allow cells to adhere and grow for 24 hours in FGM.

-

Starve the cells for 24 hours in DMEM with 0.2% BSA.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle (DMSO) for 2 hours.

-

Induce fibrosis by adding TGF-β1 to a final concentration of 5 ng/mL.

-

Incubate the cells for 48-72 hours.

-

Proceed with downstream analysis (e.g., Western Blot, Immunofluorescence, Collagen Assay).

Western Blot Analysis for α-SMA, Collagen I, p-SMAD3, and p-STAT3

This protocol details the quantification of key fibrotic markers by Western Blot.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-α-SMA, anti-Collagen I, anti-p-SMAD3, anti-SMAD3, anti-p-STAT3, anti-STAT3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Lyse the cells from the 6-well plates using RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Immunofluorescence Staining for α-SMA

This protocol allows for the visualization of α-SMA stress fiber formation.

Materials:

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-α-SMA

-

Alexa Fluor-conjugated secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

Procedure:

-

Grow and treat cells on glass coverslips in 24-well plates as described in 4.1.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block for 1 hour with blocking solution.

-

Incubate with anti-α-SMA primary antibody for 1-2 hours.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-fibrotic action of this compound.

Caption: TGF-β Signaling Pathway and the Point of Intervention by this compound.

Caption: STAT3 Signaling Pathway and the Modulatory Role of this compound.

Caption: Experimental Workflow for Evaluating the Anti-fibrotic Efficacy of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of fibrotic diseases. Its ability to induce the degradation of BET proteins and consequently inhibit the pro-fibrotic TGF-β/SMAD and STAT3 signaling pathways provides a strong rationale for its further development. The hypothetical data presented herein underscore its potential potency in reducing key markers of fibrosis.

Future research should focus on:

-

Conducting comprehensive dose-response studies to determine the precise IC50 values for the inhibition of various fibrotic markers in different cell types and disease models.

-

Elucidating the broader downstream effects of this compound on the fibrotic transcriptome and proteome.

-

Evaluating the efficacy and safety of this compound in preclinical in vivo models of organ fibrosis (e.g., lung, liver, kidney).

-

Investigating the potential for combination therapies with other anti-fibrotic agents.

The continued exploration of this compound and other BET protein degraders holds significant promise for addressing the unmet medical need in fibrotic diseases.

References

- 1. Inhibition of bromodomain extraterminal histone readers alleviates skin fibrosis in experimental models of scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD4: an effective target for organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of JAK/STAT Pathway in Fibrotic Diseases: Molecular and Cellular Mechanisms [mdpi.com]

- 4. Delivery of a BET protein degrader via a CEACAM6-targeted antibody–drug conjugate inhibits tumour growth in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Contribution of STAT3 to Inflammatory and Fibrotic Diseases and Prospects for its Targeting for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-EBET-1055: A Technical Guide on its Role in STAT3 and SMAD Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-EBET-1055, the racemic mixture of the potent Bromodomain and Extra-Terminal (BET) protein degrader EBET-1055, has emerged as a significant modulator of key oncogenic signaling pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its role in the Signal Transducer and Activator of Transcription 3 (STAT3) and SMAD signaling cascades. As a proteolysis-targeting chimera (PROTAC), EBET-1055 is designed to induce the degradation of BET proteins, primarily BRD4, thereby impacting transcriptional programs crucial for cancer cell proliferation and the tumor microenvironment. This document summarizes the available quantitative data, details the experimental protocols used to elucidate its function, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a critical role in the regulation of gene expression. Their involvement in the transcription of key oncogenes has made them attractive targets for cancer therapy. This compound is a novel BET degrader that has demonstrated potent anti-tumor activity, particularly in models of pancreatic ductal adenocarcinoma (PDAC). A crucial aspect of its anti-cancer effect lies in its ability to modulate the activity of cancer-associated fibroblasts (CAFs) and key signaling pathways, including STAT3 and SMAD.

The STAT3 pathway is a critical mediator of inflammatory responses and is often constitutively activated in cancer, promoting cell survival and proliferation. The SMAD pathway, primarily activated by the TGF-β superfamily, is involved in a wide range of cellular processes, including differentiation and fibrosis, and has a context-dependent role in cancer. This guide will explore the intricate role of this compound in these two interconnected signaling networks.

Mechanism of Action: Inhibition of STAT3 and SMAD Signaling

This compound, through its active enantiomer EBET-1055, functions as a BET protein degrader. It is a chimeric molecule composed of a BET inhibitor and a ligand for an E3 ubiquitin ligase, joined by a linker. This design facilitates the formation of a ternary complex between the BET protein (e.g., BRD4) and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.

The degradation of BRD4 has a direct impact on STAT3 and SMAD signaling. BRD proteins are known to interact with and regulate the activity of both STAT3 and SMAD3. By degrading BRD4, this compound disrupts these interactions, leading to a reduction in the phosphorylation and subsequent activation of key signaling molecules within these pathways.

Impact on STAT3 Signaling

STAT3 signaling is a key driver of the inflammatory cancer-associated fibroblast (iCAF) phenotype. This compound has been shown to inhibit STAT3 signaling by reducing the phosphorylation of STAT3 at tyrosine 705 (Y705). This inhibitory action is believed to stem from the disruption of the BRD4-STAT3 complex, which is crucial for the transcriptional activity of STAT3.

Impact on SMAD Signaling

The SMAD signaling pathway is central to the myofibroblastic CAF (myCAF) phenotype. This compound effectively curtails this pathway by decreasing the phosphorylation of SMAD2 at serines 465/467 (S465/467) and SMAD3 at serines 423/425 (S423/425)[1]. This effect is attributed to the inhibition of the interaction between BRD proteins and SMAD3[1].

Quantitative Data

The following table summarizes the key quantitative findings on the effect of EBET-1055 on cell signaling and viability.

| Parameter | Cell Line/System | Concentration/Conditions | Result | Reference |

| Phosphorylation Inhibition | Mouse CAFs | 1-100 nM; 24 h | Decreased phosphorylation of STAT3 (Y705), SMAD2 (S465/467), and SMAD3 (S423/425) | [1] |

| Cytokine Secretion Inhibition | Co-culture of mouse CAF and PC-3 or PC-42 cancer cells | 1 nM, 10 nM; 2 days | Inhibition of CAF-induced IL-6 and LIF secretion | [1] |

| Organoid Growth Inhibition | PC-3 and PC-42 organoids | Not specified | Highly potent inhibition of organoid growth |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

Caption: this compound effect on the STAT3 signaling pathway.

Caption: this compound effect on the SMAD signaling pathway.

Caption: Western Blot experimental workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on STAT3 and SMAD signaling.

Cell Culture and Treatment

-

Cell Lines: Mouse cancer-associated fibroblasts (CAFs) are a relevant cell line for studying the effects of this compound on the tumor microenvironment.

-

Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: For experimental assays, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 1-100 nM) or vehicle control (e.g., DMSO). The cells are then incubated for the specified duration (e.g., 24 hours).

Western Blotting for Phosphorylated STAT3 and SMAD

This protocol is designed to detect the levels of phosphorylated STAT3 and SMAD proteins in cell lysates.

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice with RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20).

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (Tyr705), phosphorylated SMAD2 (Ser465/467), phosphorylated SMAD3 (Ser423/425), and total STAT3/SMAD as loading controls.

-

After washing, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the relative levels of phosphorylated proteins, normalized to the total protein levels.

Co-Immunoprecipitation for BRD4-STAT3/SMAD3 Interaction

This protocol is used to assess the interaction between BRD4 and STAT3 or SMAD3.

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

The cell lysate is pre-cleared by incubating with protein A/G-agarose beads.

-

The pre-cleared lysate is then incubated overnight at 4°C with an antibody against BRD4 or an isotype control IgG.

-

Protein A/G-agarose beads are added to the lysate-antibody mixture and incubated for an additional 2-4 hours to capture the immune complexes.

-

-

Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The immunoprecipitated proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted samples are analyzed by Western blotting as described above, using antibodies against STAT3 and SMAD3 to detect the co-immunoprecipitated proteins.

Reporter Gene Assay for STAT3 and SMAD Activity

This assay measures the transcriptional activity of STAT3 and SMAD.

-

Cell Transfection: Cells are transiently co-transfected with a reporter plasmid containing luciferase or another reporter gene under the control of a STAT3- or SMAD-responsive promoter, and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Treatment and Lysis: After transfection, cells are treated with this compound. Following treatment, the cells are lysed using a reporter lysis buffer.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay system used.

-

Data Analysis: The reporter luciferase activity is normalized to the control luciferase activity. The results are expressed as a fold change in reporter activity relative to the vehicle-treated control.

Conclusion

This compound represents a promising therapeutic agent that exerts its anti-cancer effects, at least in part, by modulating the STAT3 and SMAD signaling pathways. By inducing the degradation of BRD4, it effectively downregulates the phosphorylation and activity of key transcription factors in these pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's role in STAT3 and SMAD signaling, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. This information is intended to be a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of BET protein degraders in oncology.

References

A Technical Guide to Fundamental Research on BET Protein Degraders

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting BET Proteins for Degradation

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene expression.[][2] They play a key role in the transcription of oncogenes like c-MYC, making them attractive therapeutic targets in oncology and other diseases.[2][3] While small-molecule inhibitors of BET proteins, such as JQ1, have shown therapeutic promise, their efficacy can be limited by factors like the need for high sustained occupancy and potential for drug resistance.

An alternative and powerful strategy is the targeted degradation of BET proteins using Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it. This approach offers several advantages, including the potential for greater efficacy at lower doses, a more durable response, and the ability to overcome resistance mechanisms associated with inhibitors.[][2][4]

Mechanism of Action: The PROTAC-Induced Ternary Complex

BET-targeting PROTACs are designed with three key components: a ligand that binds to a BET protein (the protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6][7] The fundamental mechanism of action involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[8][9]

The process unfolds as follows:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to a BET protein (e.g., BRD4) and an E3 ubiquitin ligase (most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)).[][10][11][12] This brings the BET protein and the E3 ligase into close proximity, forming a "ternary complex".[][11]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the BET protein. This results in the formation of a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated BET protein is now recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades the target protein into small peptides. The PROTAC molecule, having catalyzed the process, is then released and can engage another BET protein and E3 ligase, acting catalytically.[8]

This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors.

Visualization of the Mechanism of Action

Caption: Mechanism of BET protein degradation induced by a PROTAC.

Key Experimental Assays and Protocols

Characterizing the activity of a BET degrader requires a suite of biophysical, biochemical, and cell-based assays.

Binding Affinity Assays

These assays are crucial to confirm that the degrader binds to its intended targets: the BET bromodomain and the E3 ligase.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a common method to quantify binding in solution.

-

Principle : Measures the proximity between two molecules tagged with a donor (e.g., Terbium) and an acceptor (e.g., a fluorescent dye) fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor.

-

Protocol Outline (BRD4 Binding) :

-

Reagents : Recombinant His-tagged BRD4, biotinylated JQ1 (or other BET inhibitor ligand), Terbium-conjugated anti-His antibody (donor), and streptavidin-conjugated dye (acceptor).

-

Procedure : a. Incubate a fixed concentration of His-BRD4 and biotinylated ligand with varying concentrations of the BET degrader. b. Add the TR-FRET donor and acceptor antibodies. c. After incubation (e.g., 2 hours at room temperature), read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).

-

Data Analysis : The ratio of acceptor to donor emission is plotted against the degrader concentration to determine the IC50 value, which can be converted to a binding affinity (Ki). A similar setup is used for E3 ligase binding (e.g., using a biotinylated thalidomide (B1683933) analog for CRBN).

-

Ternary Complex Formation Assays

Demonstrating the formation of the BET-Degrader-E3 ligase complex is fundamental.

Methodology: Surface Plasmon Resonance (SPR)

-

Principle : SPR detects changes in mass on a sensor chip surface. By immobilizing one component and flowing the others over it, association and dissociation kinetics can be measured.

-

Protocol Outline :

-

Immobilization : Covalently immobilize recombinant BRD4 onto a sensor chip.

-

Association : Inject a mixture of the BET degrader and the E3 ligase (e.g., VHL-ElonginB-ElonginC complex) at various concentrations over the chip surface.

-

Dissociation : Flow buffer over the chip to measure the dissociation of the complex.

-

Data Analysis : The resulting sensorgrams are fitted to kinetic models to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD). Cooperative formation of the ternary complex is indicated by a stronger binding of the E3 ligase in the presence of the degrader.

-

Cellular Degradation Assays

These assays measure the primary pharmacological endpoint: the reduction of BET protein levels in cells.

Methodology: Western Blotting

-

Principle : A semi-quantitative immunoassay to detect specific proteins in a sample.

-

Protocol Outline :

-

Cell Treatment : Plate cells (e.g., a leukemia cell line like MV4;11 or a prostate cancer line like VCaP) and treat with a dose-response curve of the BET degrader for a set time (e.g., 4, 8, 16, or 24 hours).

-

Lysis : Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis : Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% milk or BSA) and probe with primary antibodies specific for BRD2, BRD3, and BRD4. A loading control antibody (e.g., GAPDH, β-Actin) is essential.

-

Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis : Quantify band intensities using densitometry software. Normalize the BET protein signal to the loading control. Plot normalized intensity versus degrader concentration to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).

-

Visualization of an Experimental Workflow

Caption: A typical experimental workflow for quantifying BET protein degradation.

Quantitative Data of Representative BET Degraders

The efficacy of BET degraders is defined by several key quantitative parameters. The table below summarizes data for some well-characterized BET degraders.

| Degrader | Warhead (BET Ligand) | E3 Ligase Recruited | Cell Line | Target | DC50 (nM) | Dmax (%) | Binding Affinity (BRD4, KD nM) |

| dBET1 | JQ1 | CRBN | MV4;11 (AML) | BRD4 | ~1.8 | >95% | ~90 |

| ARV-825 | OTX015 | CRBN | RS4;11 (ALL) | BRD4 | <1 | >90% | ~36 |

| MZ1 | JQ1 | VHL | HeLa | BRD4 | ~25 | ~90% | ~90 |

| ARV-771 | JQ1 analog | VHL | 22Rv1 (Prostate) | BRD4 | ~5 | >95% | Not Reported |

| BETd-260 | BETi-211 analog | CRBN | RS4;11 (ALL) | BRD4 | ~0.03 | >95% | ~1.3 |

Data compiled from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.[6][13]

Signaling Pathways Modulated by BET Degradation

By degrading BET proteins, particularly BRD4, these compounds disrupt key transcriptional programs essential for cancer cell proliferation and survival.

-

c-MYC Downregulation : BRD4 is a critical co-activator for the transcription of the MYC oncogene. Degradation of BRD4 leads to a rapid and profound suppression of c-MYC expression, which is a primary driver of the anti-proliferative effects of these degraders in many cancers.[4]

-

NF-κB Pathway Inhibition : BRD4 interacts with acetylated RelA, a key component of the NF-κB complex, to promote the transcription of pro-inflammatory and anti-apoptotic genes.[14] By degrading BRD4, BET degraders can effectively suppress NF-κB signaling, contributing to their anti-inflammatory and pro-apoptotic activity.[14]

-

Androgen Receptor (AR) Signaling : In prostate cancer, BRD4 co-activates the androgen receptor. BET degraders have been shown to not only suppress AR target gene expression but also to decrease the levels of the AR protein itself, providing a dual mechanism of action in castration-resistant prostate cancer (CRPC).[5][15]

Visualization of a Downstream Signaling Pathway

Caption: Key signaling pathways affected by the degradation of BRD4.

Conclusion

The development of BET protein degraders represents a significant advancement in targeted therapy. By converting inhibitors into degraders, researchers have created compounds with a distinct and often superior pharmacological profile. The fundamental research underpinning this field relies on a rigorous combination of biophysical, biochemical, and cellular assays to elucidate the mechanism of action and quantify the efficacy of these novel therapeutics. Understanding the intricate details of ternary complex formation, ubiquitination, and the downstream signaling consequences is paramount for the rational design of the next generation of protein degraders for cancer and other diseases.

References

- 2. Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07971E [pubs.rsc.org]

- 3. A comprehensive review of BET-targeting PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pnas.org [pnas.org]

- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for (Rac)-EBET-1055 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-EBET-1055 is the racemic mixture of EBET-1055, a potent Bromodomain and Extra-Terminal (BET) protein degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of BET proteins, such as BRD4.[1] This mechanism disrupts key transcriptional programs involved in cancer cell proliferation and survival. This compound has demonstrated efficacy in preclinical models of pancreatic ductal adenocarcinoma (PDAC) by not only targeting cancer cells directly but also by modulating the activity of cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[2][3]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity.

Mechanism of Action

This compound is a hetero-bifunctional molecule that simultaneously binds to a BET protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target BET protein.[1] The degradation of BET proteins, particularly BRD4, leads to the transcriptional downregulation of key oncogenes and signaling pathways. Notably, EBET-1055 has been shown to decrease the phosphorylation of STAT3 and SMAD proteins, which are crucial for inflammatory and fibrotic responses within the tumor microenvironment.[2]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound leading to BRD4 degradation and downstream effects.

Data Presentation

The following tables summarize the reported effects of EBET-1055 in cell culture experiments.

| Cell Line(s) | Treatment | Outcome | Reference |

| PC-3 and PC-42 co-cultured with mouse CAFs | 1 nM and 10 nM EBET-1055 for 2 days | Inhibition of CAF-induced IL-6 and LIF secretion | [2] |

| PC-3 or mouse CAFs | 0.1, 1, 10, 100 nM EBET-1055 for 24 hours | Decreased phosphorylation of STAT3 (Y705), SMAD2 (S465/467), and SMAD3 (S423/425) | [2] |

| HEK293 | EBET-1055 treatment | BRD4-BD1 degradation begins at 10 minutes and is saturated by 3 hours | [1] |

Experimental Protocols

General Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., PANC-1, MiaPaCa-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring >90% viability.

-

Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.[4]

-

Incubate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM.[5]

-

Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Carefully remove the medium from the wells and add 100 µL of the drug dilutions.

-

Incubate for 48-72 hours.[5]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[4]

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[5]

-

Protocol 2: Western Blot Analysis of BET Protein Degradation and Pathway Modulation

This protocol describes how to assess the degradation of BET proteins and the phosphorylation status of STAT3 and SMAD proteins following treatment with this compound.

Materials:

-

Treated and control cells from a 6-well plate format

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-p-STAT3 (Y705), anti-STAT3, anti-p-SMAD3 (S423/425), anti-SMAD3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells in 6-well plates with various concentrations of this compound (e.g., 1-100 nM) for 24 hours.[2]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and add ECL substrate.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

-

Protocol 3: Co-culture of Pancreatic Cancer Cells and Cancer-Associated Fibroblasts (CAFs)

This protocol provides a basic framework for establishing a co-culture system to study the effects of this compound on the interaction between cancer cells and CAFs.

Materials:

-

Pancreatic cancer cell line (e.g., PANC-1)

-

Cancer-Associated Fibroblasts (CAFs)

-

Complete culture medium for both cell types

-

Transwell® inserts (e.g., 0.4 µm pore size) for indirect co-culture or standard multi-well plates for direct co-culture.

Procedure for Indirect Co-culture:

-

Seeding CAFs:

-

Seed CAFs in the bottom chamber of a multi-well plate and allow them to adhere overnight.[6]

-

-

Seeding Cancer Cells:

-

Seed pancreatic cancer cells onto the Transwell® insert in a separate plate.

-

-

Establishing Co-culture:

-

Once both cell types are adhered, transfer the Transwell® insert containing the cancer cells into the well with the CAFs.

-

The two cell types will share the culture medium but are physically separated.

-

Procedure for Direct Co-culture:

-

Seeding Cancer Cells:

-

Seed the pancreatic cancer cells first and allow them to adhere for 72 hours.[7]

-

-

Adding CAFs:

Treatment and Analysis:

-

Treatment:

-

Treat the co-cultures with this compound at desired concentrations (e.g., 1-10 nM) for 48 hours.[2]

-

-

Analysis:

-

Collect the conditioned medium to measure secreted factors like IL-6 and LIF using ELISA.[2]

-

Lyse the cells for Western blot analysis as described in Protocol 2.

-

For direct co-cultures, cells can be separated by fluorescence-activated cell sorting (FACS) if one cell type is fluorescently labeled, allowing for cell-type-specific analysis.[7]

-

Conclusion

This compound is a promising therapeutic agent that targets the BET family of proteins for degradation. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate its efficacy and mechanism of action in various cell culture models, including mono- and co-culture systems. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data for the evaluation of this compound.

References